2-Methylbenzene-1,3-diyl bis(2,4-dichlorobenzoate)
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Overview
Description
3-[(2,4-Dichlorobenzoyl)oxy]-2-methylphenyl 2,4-dichlorobenzoate is a complex organic compound characterized by the presence of multiple chlorinated benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzoyl)oxy]-2-methylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2-methylphenol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzoyl)oxy]-2-methylphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylphenol and 2,4-dichlorobenzoic acid.
Substitution: The chlorinated benzoyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst
Major Products
Hydrolysis: 2-methylphenol and 2,4-dichlorobenzoic acid
Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used
Scientific Research Applications
3-[(2,4-Dichlorobenzoyl)oxy]-2-methylphenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzoyl)oxy]-2-methylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,4-Dichlorobenzoyl chloride
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
3-[(2,4-Dichlorobenzoyl)oxy]-2-methylphenyl 2,4-dichlorobenzoate is unique due to its dual chlorinated benzoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H12Cl4O4 |
---|---|
Molecular Weight |
470.1 g/mol |
IUPAC Name |
[3-(2,4-dichlorobenzoyl)oxy-2-methylphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H12Cl4O4/c1-11-18(28-20(26)14-7-5-12(22)9-16(14)24)3-2-4-19(11)29-21(27)15-8-6-13(23)10-17(15)25/h2-10H,1H3 |
InChI Key |
LTHOINKNNAYDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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